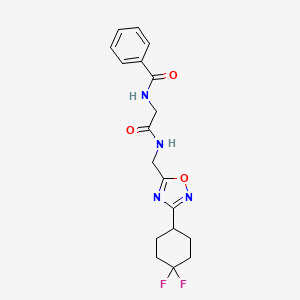

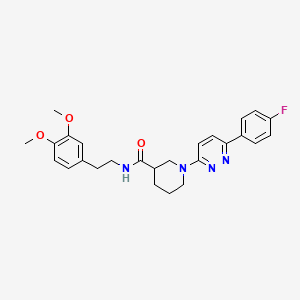

![molecular formula C24H22N4O4 B2880356 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide CAS No. 1251674-88-0](/img/structure/B2880356.png)

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives are known to be frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

GABAA/Benzodiazepine Receptor Binding

A compound similar in structure, featuring a 1,2,4-oxadiazolyl group and a quinolinyl moiety, was found to exhibit high affinity for the GABAA/benzodiazepine receptor. These compounds, including various imidazo[1,5-a]quinoxaline amides and carbamates, show a broad range of intrinsic efficacies, indicating potential applications in neurological research and drug development (Tenbrink et al., 1994).

Antimicrobial and Antiprotozoal Activities

Quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities. A study reported that these compounds demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in certain cases. This highlights the potential of such compounds in treating infectious diseases (Patel et al., 2017).

Anticancer Potential

The synthesis and evaluation of indole–quinoline–oxadiazoles revealed their potential in cancer drug development. One compound in particular showed significant cytotoxic potential against breast adenocarcinoma cells, suggesting these hybrids as promising candidates for anticancer therapy (Kamath et al., 2016).

Catalyst Development

Research into the development of pincer ruthenium catalysts for ketone reduction involved the use of a quinoline derivative, indicating applications in synthetic chemistry and catalysis (Facchetti et al., 2016).

Anion Coordination and Structural Analysis

Studies on amide derivatives of quinoline have provided insights into anion coordination and molecular structure, which are crucial for the development of new materials and understanding molecular interactions (Kalita & Baruah, 2010).

Wirkmechanismus

Zukünftige Richtungen

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Eigenschaften

IUPAC Name |

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-31-20-9-5-2-6-16(20)13-25-21(29)14-28-19-8-4-3-7-17(19)18(12-22(28)30)24-26-23(27-32-24)15-10-11-15/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRVYXNVOQOFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2880280.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2880284.png)

methanone](/img/structure/B2880287.png)

![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)